molecular formula C9H12N6O B4327935 N~1~-(2-methoxybenzyl)-1H-tetrazole-1,5-diamine

N~1~-(2-methoxybenzyl)-1H-tetrazole-1,5-diamine

Cat. No. B4327935
M. Wt: 220.23 g/mol
InChI Key: ITNIKBPLPACJDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-methoxybenzyl)-1H-tetrazole-1,5-diamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MTDIA, and it has been synthesized using different methods. The aim of

Scientific Research Applications

N~1~-(2-methoxybenzyl)-1H-tetrazole-1,5-diamine has been studied extensively due to its potential applications in various fields. One of the most promising applications is in the field of medicine, where it has been shown to have anti-cancer properties. Studies have also shown that it has potential as an anti-inflammatory and anti-oxidant agent. In addition, N~1~-(2-methoxybenzyl)-1H-tetrazole-1,5-diamine has been studied for its potential use in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N~1~-(2-methoxybenzyl)-1H-tetrazole-1,5-diamine is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory and anti-oxidant effects.
Biochemical and Physiological Effects:
N~1~-(2-methoxybenzyl)-1H-tetrazole-1,5-diamine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also has anti-inflammatory and anti-oxidant effects. In addition, it has been shown to have potential as an anti-diabetic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~1~-(2-methoxybenzyl)-1H-tetrazole-1,5-diamine is its potential use in the synthesis of other compounds. It has also been shown to have anti-cancer properties, which makes it a promising candidate for cancer therapy. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its potential applications.

Future Directions

There are many future directions for the study of N~1~-(2-methoxybenzyl)-1H-tetrazole-1,5-diamine. One of the most promising directions is the study of its potential use in cancer therapy. Further studies are needed to fully understand its mechanism of action and optimize its potential applications. In addition, studies are needed to explore its potential use in the synthesis of other compounds and its potential as an anti-inflammatory and anti-oxidant agent.

properties

IUPAC Name

1-N-[(2-methoxyphenyl)methyl]tetrazole-1,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O/c1-16-8-5-3-2-4-7(8)6-11-15-9(10)12-13-14-15/h2-5,11H,6H2,1H3,(H2,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNIKBPLPACJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNN2C(=NN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-(2-methoxybenzyl)-1H-tetrazole-1,5-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N~1~-(2-methoxybenzyl)-1H-tetrazole-1,5-diamine
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Reactant of Route 6
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